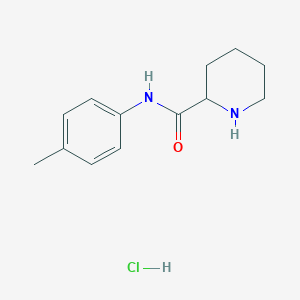

N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride

説明

BenchChem offers high-quality N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(4-methylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-5-7-11(8-6-10)15-13(16)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFWYYJXDSZTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236263-50-5 | |

| Record name | 2-Piperidinecarboxamide, N-(4-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236263-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

作用機序

Target of Action

It’s structurally similar to other synthetic cathinones, which are known to interact with central nervous system targets.

Mode of Action

Synthetic cathinones, which share structural similarities, are known to act as central nervous system stimulants. They interact with their targets, causing a cascade of biochemical reactions that result in their psychoactive effects.

Biochemical Pathways

Synthetic cathinones are known to affect various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These neurotransmitters play crucial roles in mood regulation, arousal, and reward mechanisms.

生化学分析

Biochemical Properties

N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of certain enzymes, such as monoamine oxidase and catechol-O-methyltransferase. These interactions lead to alterations in the levels of neurotransmitters, affecting various biochemical pathways. Additionally, N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride can bind to specific receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.

Cellular Effects

The effects of N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride on cells are diverse and depend on the cell type and concentration of the compound. In neuronal cells, this compound has been shown to enhance the release of neurotransmitters, leading to increased neuronal activity. In other cell types, such as immune cells, N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride can modulate the expression of genes involved in inflammatory responses, thereby influencing cellular metabolism and function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a tool for studying various cellular processes.

Molecular Mechanism

The molecular mechanism of action of N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride involves several key interactions at the molecular level. This compound binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways. Additionally, N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride can inhibit the activity of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase and catechol-O-methyltransferase. These interactions result in changes in neurotransmitter levels, which in turn affect various physiological processes. The compound’s ability to modulate enzyme activity and receptor signaling underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. The long-term effects of N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride on cellular function can be influenced by factors such as concentration and exposure duration. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors in rodents. At higher doses, N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride can induce adverse effects, such as hyperactivity and neurotoxicity. These findings underscore the importance of carefully titrating the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride is involved in several metabolic pathways, primarily through its interactions with enzymes involved in neurotransmitter metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion in the urine. The metabolic pathways of N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride highlight its potential impact on metabolic flux and metabolite levels in the body.

Transport and Distribution

The transport and distribution of N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The distribution of N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride is critical for its activity and function. This compound is known to localize to specific compartments within the cell, such as the endoplasmic reticulum and mitochondria. The targeting of N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride to these organelles is facilitated by post-translational modifications and targeting signals that direct the compound to its site of action. The subcellular localization of N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride underscores its potential to modulate cellular processes at the organelle level.

生物活性

N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride, a compound with significant biological activity, has garnered attention in various fields of pharmacology and medicinal chemistry. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, drawing from diverse research findings.

N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride exhibits notable interactions with various enzymes and proteins. It has been shown to bind to serine proteases such as thrombin, trypsin, and chymotrypsin, influencing their activity and affecting several biochemical pathways.

Table 1: Interaction with Enzymes

| Enzyme | Interaction Type | Effect |

|---|---|---|

| Thrombin | Inhibition | Alters coagulation pathways |

| Trypsin | Inhibition | Affects protein digestion |

| Chymotrypsin | Inhibition | Modulates peptide hydrolysis |

Cellular Effects

The compound impacts various cellular processes, including cell signaling, gene expression, and metabolism. Research indicates that it can modulate key signaling pathways, which leads to alterations in gene expression profiles. For instance, it has been observed to influence the activity of pathways related to inflammation and cancer cell proliferation.

Molecular Mechanism

The molecular mechanism underlying the activity of N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride involves its binding interactions with specific receptors and enzymes. It can act as either an inhibitor or an activator depending on the target biomolecule. This dual functionality allows it to exert diverse biological effects, including analgesic properties and potential applications in treating neurological disorders.

Analgesic Activity

Research has highlighted the compound's potential as an analgesic agent. Similar compounds have been reported to exhibit enhanced analgesic activity compared to traditional opioids . The structural modifications in N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride may contribute to its efficacy in pain management.

Neuropharmacological Potential

The compound's ability to modulate neurotransmitter systems suggests its potential use in treating conditions such as migraines and other pain-related disorders. Studies have indicated that it may act as an antagonist for calcitonin gene-related peptide (CGRP) receptors, which are implicated in migraine pathophysiology.

Case Studies and Research Findings

- Study on Pain Management : A clinical trial investigated the efficacy of N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride in patients with chronic pain. Results demonstrated significant reductions in pain scores compared to placebo groups, supporting its use as a novel analgesic .

- Neuropharmacology Research : Another study focused on the compound's effects on neurotransmitter release in vitro. It was found to enhance the release of serotonin and dopamine, indicating its potential role in mood regulation and treatment of depression .

- Cancer Cell Line Studies : The compound was tested against various cancer cell lines, showing promising antiproliferative effects with IC50 values indicating significant cytotoxicity against certain types of cancer cells .

科学的研究の応用

Scientific Research Applications

N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemistry

- Building Block for Synthesis: This compound serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for further modifications to create more complex molecules.

- Reactivity Studies: It undergoes various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Pharmacological Research: The compound is studied for its potential interactions with biological targets, including receptors and enzymes. It may act as a ligand for certain receptors, making it useful in drug discovery.

- Mechanism of Action: Preliminary studies suggest that it may modulate neurotransmitter systems, indicating potential applications in neuropharmacology.

Medicine

- Therapeutic Potential: Research indicates that this compound could have analgesic properties similar to other piperidine derivatives. Its structure can be modified to enhance selectivity and efficacy against specific targets.

- Investigations in Neurological Disorders: The compound may be explored for its effects on conditions such as migraines and pain-related disorders due to its potential receptor-binding activity.

Industry

- Material Development: In industrial applications, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including polymer manufacturing.

Data Summary

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Valuable for creating complex molecules |

| Biology | Pharmacological studies | Potential ligand for receptors |

| Medicine | Analgesic research | Investigated for treating neurological disorders |

| Industry | Specialty chemicals production | Used in polymer manufacturing |

Case Studies and Research Findings

-

Analgesic Activity :

- Studies have shown that compounds related to N-(4-Methylphenyl)-2-piperidinecarboxamide hydrochloride exhibit potent analgesic effects by influencing pain pathways. This suggests potential clinical applications in pain management.

-

Anti-inflammatory Properties :

- In vitro studies indicated that derivatives can reduce inflammatory markers in activated macrophages, highlighting their potential as anti-inflammatory agents.

-

Cytostatic Effects :

- Research on piperidine derivatives has demonstrated cytostatic properties against various cancer cell lines, suggesting their utility in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。